(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14FN3O2S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
This compound is part of a broader category of chemicals involved in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds are suitable for use as antimicrobial agents. A study by Darwish et al. (2014) aimed at the synthesis of such compounds demonstrated promising results in both in vitro antibacterial and antifungal activities.
Antitumor Evaluation and DNA Interaction
Compounds related to "(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" have been evaluated for their antitumor activity. Hranjec et al. (2010) described the synthesis and biological evaluation of benzimidazole derivatives showing significant antiproliferative activity on tumor cell lines, indicating a potential for DNA-binding which could be a part of their mechanism of action.
Antioxidant Activity
The synthesis of thiazolidin-4-one derivatives linked to fluoro benzaldehyde, which reacts with acrylonitrile to produce compounds exhibiting antioxidant activity, highlights the potential of related compounds in mitigating oxidative stress. El Nezhawy et al. (2009) investigated such derivatives, finding several with promising antioxidant activities.
Chemotherapeutic and Chemosensor Applications
Further research into benzimidazole derivatives, as reported by Hranjec et al. (2012), has explored their synthesis, structural characterization, and interactions with metal cations. These findings suggest the compound's utility in developing chemosensors for metal detection, contributing to its multifaceted scientific applications.
properties
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2S/c1-13-6-7-16(9-18(13)23)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMSERCYZTCQR-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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